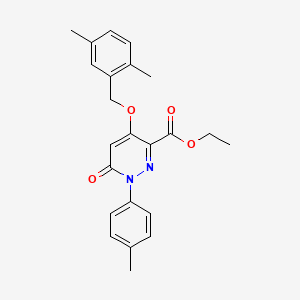
Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activities, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.36 g/mol
The structure includes a dihydropyridazine core, which is known for various biological activities. The presence of substituents such as the dimethylbenzyl and p-tolyl groups may influence its pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Antioxidant Activity : Compounds with carbonyl and hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : Many dihydropyridazine derivatives act as inhibitors for enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Some derivatives may interact with specific receptors, influencing signal transduction pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of pyridazine derivatives. For instance:
- Cell Proliferation Inhibition : this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) at concentrations ranging from 10 to 50 µM over a 72-hour exposure period.
Antimicrobial Activity
Research has shown that similar compounds possess antimicrobial properties. Ethyl esters have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing:
- Minimum Inhibitory Concentrations (MICs) : Values ranged from 25 to 100 µg/mL, indicating moderate antimicrobial activity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | In vitro studies showed that the compound inhibited the growth of MIA PaCa-2 cells by inducing apoptosis. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways. |
| Antimicrobial Evaluation | The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. |
| Enzyme Inhibition Assays | Preliminary results indicated that the compound could inhibit key enzymes involved in cancer metabolism, though further studies are needed to clarify these interactions. |
Propriétés
IUPAC Name |
ethyl 4-[(2,5-dimethylphenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-23(27)22-20(29-14-18-12-16(3)6-9-17(18)4)13-21(26)25(24-22)19-10-7-15(2)8-11-19/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHLYCFPOTJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














